Desfluoro Risperidone

Übersicht

Beschreibung

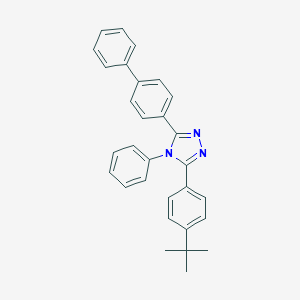

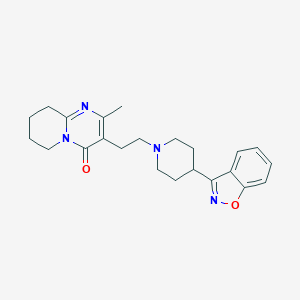

Desfluoro Risperidone is an impurity of Risperidone . Its molecular formula is C23H28N4O2 and its molecular weight is 392.49 .

Molecular Structure Analysis

The molecular structure of Desfluoro Risperidone is complex, with a molecular formula of C23H28N4O2 . Further analysis would require more specific data or computational modeling.

Physical And Chemical Properties Analysis

Desfluoro Risperidone has a molecular weight of 392.49 and a molecular formula of C23H28N4O2 . It has a melting point of 183.1 °C and a predicted boiling point of 569.9±60.0 °C. Its predicted density is 1.33±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Reference Standards

Desfluoro Risperidone is used as a Pharmaceutical Reference Standard . It is supplied with detailed characterization data compliant with regulatory guidelines .

Analytical Method Development

Desfluoro Risperidone can be used for Analytical Method Development . It is used in the development of analytical methods that are then used to test the quality, purity, and stability of drugs or drug formulations .

Method Validation

Desfluoro Risperidone is used in Method Validation . This is a process used to confirm that the analytical procedure employed for a specific test is suitable for its intended use .

Quality Control Application

Desfluoro Risperidone is used in Quality Control (QC) applications . In this context, it is used to ensure that the product being developed meets the defined quality parameters .

Abbreviated New Drug Application (ANDA)

Desfluoro Risperidone can be used during the Abbreviated New Drug Application (ANDA) process . ANDA is an application for a U.S. generic drug approval for an existing licensed medication or approved drug .

Commercial Production of Risperidone

Desfluoro Risperidone can be used during the commercial production of Risperidone .

Zukünftige Richtungen

While specific future directions for Desfluoro Risperidone are not available, research into Risperidone and related compounds continues. For instance, studies are investigating the immunosuppressive effects of Risperidone , and others are exploring higher doses and alternate injection sites for Risperidone . These could potentially inform future research directions for Desfluoro Risperidone.

Wirkmechanismus

Target of Action

Desfluoro Risperidone, similar to Risperidone, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play a crucial role in regulating mood and behavior. Dopaminergic D2 receptors are involved in motor function, reward, motivation, and the release of various hormones. The serotonergic 5-HT2A receptors contribute to the regulation of mood, anxiety, sleep, and sexuality .

Mode of Action

Desfluoro Risperidone acts as an antagonist at dopaminergic D2 and serotonergic 5-HT2A receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, Desfluoro Risperidone binds to these receptors and blocks their activity, thereby reducing overactivity of central mesolimbic pathways and mesocortical pathways .

Biochemical Pathways

The action of Desfluoro Risperidone on dopaminergic D2 and serotonergic 5-HT2A receptors affects several biochemical pathways. It is known that schizophrenia and various mood disorders are thought to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity, resulting in overactivity of central mesolimbic pathways and mesocortical pathways, respectively . By inhibiting these receptors, Desfluoro Risperidone can help to normalize these pathways .

Pharmacokinetics

Risperidone is metabolized primarily by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . The pharmacokinetics of Desfluoro Risperidone is expected to be similar. The CYP2D6 phenotype can greatly influence the pharmacokinetics of Risperidone, affecting its absorption, distribution, metabolism, and excretion (ADME) properties . This can impact the bioavailability of the drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Desfluoro Risperidone’s action involve a reduction in the overactivity of central mesolimbic and mesocortical pathways . This can lead to a decrease in symptoms associated with conditions like schizophrenia and bipolar disorder . At the cellular level, Risperidone has been shown to cause toxicity in human blood lymphocytes by increasing the level of intracellular reactive oxygen species (ROS), damaging the lysosomal membrane, collapsing the mitochondrial membrane potential (MMP), and increasing extracellular oxidized glutathione (GSSG) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Desfluoro Risperidone. For instance, the presence of other drugs can affect its metabolism, especially if they are also metabolized by CYP2D6 . Additionally, factors such as the patient’s age, diet, and overall health status can also influence the drug’s efficacy and potential side effects . From an environmental perspective, drug residues in water can affect aquatic life and endanger species that depend on appropriate behavioral responses for survival .

Eigenschaften

IUPAC Name |

3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2/c1-16-18(23(28)27-12-5-4-8-21(27)24-16)11-15-26-13-9-17(10-14-26)22-19-6-2-3-7-20(19)29-25-22/h2-3,6-7,17H,4-5,8-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOGUXWMVNJOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147558 | |

| Record name | Desfluoro risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desfluoro Risperidone | |

CAS RN |

106266-09-5 | |

| Record name | Desfluororisperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106266-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desfluoro risperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106266095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desfluoro risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESFLUORO RISPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00J14P0P46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

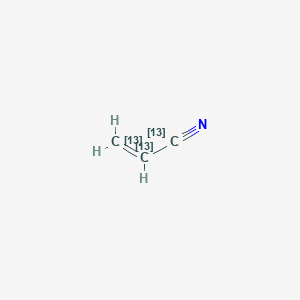

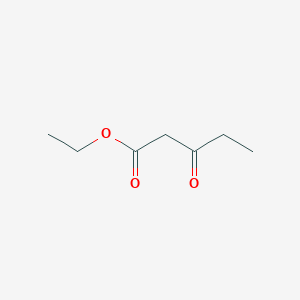

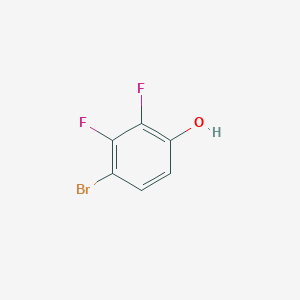

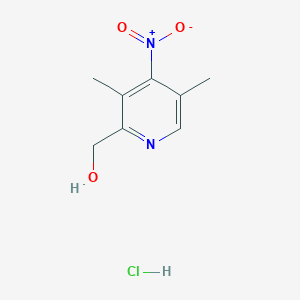

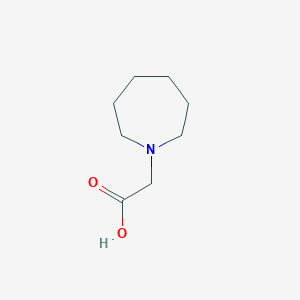

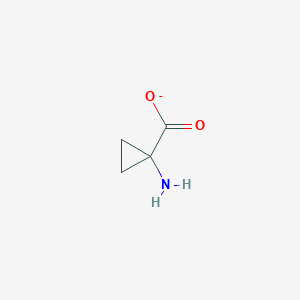

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

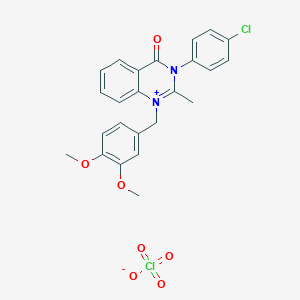

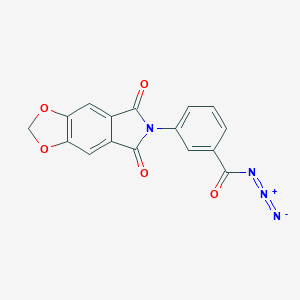

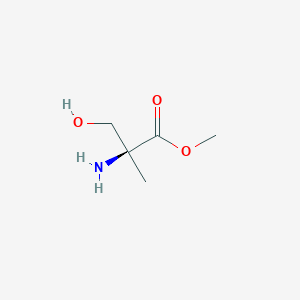

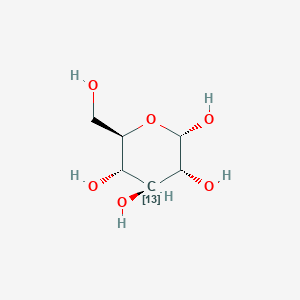

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.